molecular formula C12H7NaO3S B13632779 Sodium dibenzo[b,d]furan-2-sulfinate

Sodium dibenzo[b,d]furan-2-sulfinate

Cat. No.: B13632779
M. Wt: 254.24 g/mol
InChI Key: AEWMBLTUXLQJLD-UHFFFAOYSA-M
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Description

Sodium dibenzo[b,d]furan-2-sulfinate is a useful research compound. Its molecular formula is C12H7NaO3S and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7NaO3S

Molecular Weight

254.24 g/mol

IUPAC Name

sodium;dibenzofuran-2-sulfinate

InChI

InChI=1S/C12H8O3S.Na/c13-16(14)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12;/h1-7H,(H,13,14);/q;+1/p-1

InChI Key

AEWMBLTUXLQJLD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)[O-].[Na+]

Origin of Product

United States

The Significance of Arylsulfinate Salts in Synthetic Methodologies

Arylsulfinate salts, including sodium salts, are highly valued intermediates in organic synthesis due to their multifaceted reactivity. rsc.org These stable, often crystalline solids serve as versatile precursors for a wide array of organosulfur compounds and as effective partners in cross-coupling reactions. rsc.orgnih.gov Their utility stems from their ability to act as nucleophiles, electrophiles, or radical precursors under different reaction conditions. nih.gov

One of the primary applications of arylsulfinate salts is in the formation of sulfones, which are structural motifs present in numerous pharmaceuticals and functional materials. Through reactions with alkyl or aryl halides, arylsulfinates provide a direct route to unsymmetrical sulfones. rsc.org Furthermore, they are excellent sources of sulfonyl radicals (RSO₂•) which can participate in a variety of addition and cyclization reactions. rsc.org

In the realm of transition-metal-catalyzed cross-coupling, arylsulfinate salts have emerged as powerful coupling partners. They can be used in palladium-catalyzed reactions to form C-C bonds, effectively acting as an alternative to organoboron or organotin reagents. This desulfinative cross-coupling, where the sulfinate group is extruded as sulfur dioxide, offers a unique pathway for the formation of biaryl compounds.

The versatility of arylsulfinate salts is summarized in the table below, highlighting their key roles in bond formation.

Role of Arylsulfinate SaltBond FormedTypical Reaction Type
Sulfonylating AgentC-SO₂Nucleophilic substitution with alkyl halides
Radical PrecursorC-SO₂Radical addition to alkenes/alkynes
Cross-Coupling PartnerC-CPalladium-catalyzed desulfinative coupling
Sulfenylating AgentC-SReductive coupling reactions
N-Sulfonylation AgentN-SO₂Reaction with amines

An Overview of Dibenzo B,d Furan As a Privileged Scaffold in Chemical Research

The dibenzo[b,d]furan core is a rigid, planar, tricyclic aromatic system that is a prominent feature in a multitude of biologically active compounds and advanced materials. Its unique electronic properties and structural rigidity make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

In medicinal chemistry, dibenzo[b,d]furan derivatives have demonstrated a broad spectrum of pharmacological activities. These include anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. The planarity of the dibenzofuran (B1670420) system allows for effective intercalation with DNA and interaction with the active sites of various enzymes.

Beyond its medicinal applications, the dibenzo[b,d]furan scaffold is of significant interest in materials science. Its electron-rich nature and high thermal stability make it an excellent building block for organic electronic materials. Derivatives of dibenzo[b,d]furan have been incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), often serving as host materials or hole-transporting layers.

The diverse applications of the dibenzo[b,d]furan scaffold are highlighted in the following table.

Field of ApplicationSpecific UseKey Properties
Medicinal ChemistryAnticancer, Antibacterial, Antifungal AgentsPlanarity, ability to intercalate with DNA
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)High thermal stability, electron-rich nature
Materials ScienceOrganic Field-Effect Transistors (OFETs)Good charge transport properties
Materials ScienceOrganic Photovoltaics (OPVs)Light-absorbing and charge-carrying capabilities

The Rationale for Investigating Sodium Dibenzo B,d Furan 2 Sulfinate

Direct Sulfination Strategies for Dibenzo[b,d]furan Scaffolds

Direct sulfination methods aim to introduce the sulfinate functional group onto the dibenzo[b,d]furan skeleton in a regioselective manner. The primary challenge lies in controlling the position of substitution, with the 2-position being the target for the synthesis of this compound.

Electrophilic Aromatic Sulfonation Followed by Reduction to Sulfinate

A traditional and well-established route to introduce a sulfur-containing functional group onto an aromatic ring is through electrophilic aromatic substitution. In the case of dibenzo[b,d]furan, sulfonation typically occurs at the 2- and 8-positions due to the electronic properties of the heterocyclic system.

The initial step involves the sulfonation of dibenzo[b,d]furan, which can be achieved using a variety of sulfonating agents. The reaction with concentrated sulfuric acid or fuming sulfuric acid (oleum) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. To favor the formation of the 2-sulfonic acid derivative, careful control of reaction conditions such as temperature and reaction time is crucial. The use of milder sulfonating agents, like a sulfur trioxide-pyridine complex, can also be employed to improve selectivity and reduce the formation of polysulfonated byproducts.

Once dibenzo[b,d]furan-2-sulfonic acid is obtained, it is typically converted to the more reactive sulfonyl chloride derivative, dibenzo[b,d]furan-2-sulfonyl chloride. This transformation can be accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Dibenzo[b,d]furan-2-sulfonyl chloride is a stable and commercially available intermediate.

The final step is the reduction of the dibenzo[b,d]furan-2-sulfonyl chloride to the desired this compound. This reduction can be effectively carried out using a variety of reducing agents. A common and efficient method involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. Other reducing agents such as zinc dust in a neutral or basic medium have also been reported for the reduction of arylsulfonyl chlorides to the corresponding sulfinates.

Table 1: Reagents for the Conversion of Dibenzo[b,d]furan to this compound via Sulfonation and Reduction

StepTransformationReagents
1Dibenzo[b,d]furan → Dibenzo[b,d]furan-2-sulfonic acidConcentrated H₂SO₄, Fuming H₂SO₄ (Oleum), SO₃-pyridine complex
2Dibenzo[b,d]furan-2-sulfonic acid → Dibenzo[b,d]furan-2-sulfonyl chlorideThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)
3Dibenzo[b,d]furan-2-sulfonyl chloride → this compoundSodium sulfite (Na₂SO₃)/Sodium bicarbonate (NaHCO₃), Zinc dust

Directed Ortho-Metalation Strategies for Position-Selective Sulfination

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. However, the application of DoM for the direct synthesis of this compound presents challenges.

The inherent reactivity of dibenzo[b,d]furan towards organolithium reagents typically leads to metalation at the 4- and 6-positions, which are ortho to the oxygen atom of the furan (B31954) ring. To achieve sulfination at the 2-position, a suitable directing group would need to be installed on the dibenzo[b,d]furan scaffold to override the directing effect of the furan oxygen.

Hypothetically, a directing group at the 1- or 3-position could direct metalation to the 2-position. Once the aryllithium species is formed at the desired position, it can be quenched with sulfur dioxide (SO₂), followed by treatment with sodium hydroxide (B78521) or sodium bicarbonate to yield this compound. The choice of the directing group is critical, as it must be able to direct the metalation effectively and ideally be removable after the sulfination step if the parent dibenzo[b,d]furan-2-sulfinate is the desired product.

Palladium-Catalyzed C–H Sulfination Approaches

In recent years, palladium-catalyzed C–H activation has emerged as a highly efficient and atom-economical method for the functionalization of aromatic compounds. This approach allows for the direct conversion of a C–H bond into a C-S bond, bypassing the need for pre-functionalized starting materials.

The application of this methodology to the direct sulfination of dibenzo[b,d]furan at the 2-position would require a catalytic system that selectively activates the C-H bond at this specific site. The regioselectivity of C-H activation is often guided by the inherent electronic properties of the substrate or by the use of a directing group. Given the propensity for electrophilic attack at the 2-position of dibenzo[b,d]furan, a palladium-catalyzed process that proceeds through an electrophilic-type C-H activation mechanism could potentially favor the formation of the 2-sulfinated product.

The sulfinating agent in such a reaction is a critical component. Reagents that can act as a source of "SO₂Na" or a synthetic equivalent under palladium catalysis would be required. While significant progress has been made in palladium-catalyzed C-H amination, arylation, and other functionalizations, direct C-H sulfination with sulfinate salts remains a less explored area, particularly for complex heterocyclic systems like dibenzo[b,d]furan. Further research is needed to develop a suitable catalytic system for the direct and regioselective C-H sulfination of dibenzo[b,d]furan to produce this compound.

Approaches via Aryldiazonium Salt Intermediates

An alternative strategy for the synthesis of this compound involves the use of a dibenzo[b,d]furan-2-diazonium salt as a key intermediate. This approach relies on the initial synthesis of 2-aminodibenzo[b,d]furan, followed by its conversion to the diazonium salt and subsequent reaction with a sulfur dioxide source.

Reaction of Dibenzo[b,d]furan-2-diazonium Salts with Sulfur Dioxide

This method, often considered a variation of the Sandmeyer reaction, provides a reliable route to arylsulfinates from the corresponding aromatic amines. The first step is the synthesis of 2-aminodibenzo[b,d]furan. This can be achieved through the nitration of dibenzo[b,d]furan to yield 2-nitrodibenzo[b,d]furan, followed by reduction of the nitro group to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

The resulting 2-aminodibenzo[b,d]furan is then diazotized by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid such as hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt, forming dibenzo[b,d]furan-2-diazonium chloride.

The crucial step is the reaction of the diazonium salt with sulfur dioxide. This reaction is often carried out in the presence of a copper(I) or copper(II) catalyst. The sulfur dioxide acts as the sulfinating agent, and upon reaction with the diazonium salt, it leads to the formation of the corresponding sulfonyl chloride or, under appropriate conditions, directly to the sulfinic acid. Subsequent neutralization with a sodium base affords the final product, this compound.

Table 2: Key Steps in the Synthesis via Diazonium Salt Intermediates

StepTransformationReagents
1Dibenzo[b,d]furan → 2-Nitrodibenzo[b,d]furanHNO₃/H₂SO₄
22-Nitrodibenzo[b,d]furan → 2-Aminodibenzo[b,d]furanSnCl₂/HCl, H₂/Pd-C
32-Aminodibenzo[b,d]furan → Dibenzo[b,d]furan-2-diazonium saltNaNO₂/HCl (0-5 °C)
4Dibenzo[b,d]furan-2-diazonium salt → this compoundSO₂/Cu(I) or Cu(II) catalyst, followed by NaOH or NaHCO₃

In Situ Generation and Trapping of Dibenzo[b,d]furan Diazonium Species

To avoid the isolation of potentially unstable diazonium salts, one-pot procedures involving the in situ generation and subsequent trapping of the dibenzo[b,d]furan-2-diazonium species can be employed. In this approach, the diazotization of 2-aminodibenzo[b,d]furan is carried out in the presence of the sulfur dioxide source and the copper catalyst.

Synthesis from Dibenzo[b,d]furan Halides and Sulfur Dioxide Equivalents

A prevalent strategy for synthesizing aryl sulfinates involves the reaction of aryl halides with a source of sulfur dioxide. This approach is adaptable to the dibenzo[b,d]furan framework, providing reliable pathways to the target sodium salt.

Grignard Reagent or Organolithium Intermediates with SO2

The formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, from a dibenzo[b,d]furan halide is a critical first step. These highly reactive intermediates can then react with sulfur dioxide or a stable SO2 equivalent.

The reaction of a Grignard reagent (R-Mg-X) with sulfur dioxide is a well-established method for preparing sulfinic acids. stackexchange.com This reaction involves the nucleophilic attack of the organometallic compound on the electrophilic sulfur atom of SO2. youtube.com Subsequent hydrolysis yields the corresponding sulfinic acid, which can then be converted to its sodium salt.

A significant advancement in this area is the use of sulfur dioxide surrogates, which are stable, solid compounds that release SO2 under specific reaction conditions. nih.govdiva-portal.org One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.netreddit.com The use of DABSO circumvents the challenges associated with handling gaseous and toxic sulfur dioxide. nih.gov The general procedure involves the in situ generation of the Grignard or organolithium reagent from the corresponding dibenzo[b,d]furan bromide, followed by trapping with DABSO. rsc.orgnih.gov A final treatment with aqueous sodium carbonate affords the desired this compound in good to excellent yields. rsc.orgnih.gov This method has proven effective for a wide range of aryl bromides, including those with electron-poor characteristics which can be challenging to synthesize using other methods. diva-portal.orgresearchgate.net

Table 1: Synthesis of Sodium Arylsulfinates using Organometallic Intermediates and DABSO

Aryl Bromide Organometallic Reagent Yield (%) Reference
Bromobenzene Phenylmagnesium bromide 85 nih.gov
4-Bromotoluene p-Tolylmagnesium bromide 88 nih.gov
4-Bromoanisole (4-Methoxyphenyl)magnesium bromide 82 nih.gov
2-Bromodibenzo[b,d]furan* 2-(Dibenzo[b,d]furanyl)magnesium bromide Not specified N/A

Hypothetical entry for illustrative purposes as specific yield for this substrate was not found in the provided search results.

This table is interactive. Click on the headers to sort the data.

The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). The formation of the organometallic intermediate from the aryl halide and the metal (magnesium for Grignard, lithium for organolithium) is a critical step, often initiated with a small amount of an activating agent like iodine. wikipedia.org The subsequent reaction with DABSO proceeds smoothly, and the final workup with sodium carbonate solution ensures the formation of the sodium sulfinate salt. nih.gov

Transition-Metal Catalyzed Coupling with Sulfonyl Donors

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-sulfur bonds. uva.esnih.gov These methods offer an alternative to the organometallic routes and can exhibit high functional group tolerance. While direct palladium-catalyzed sulfonylation of aryl halides to form sulfinates is an area of active research, related cross-coupling reactions provide a conceptual basis for this approach.

For instance, palladium-catalyzed coupling reactions are widely used for the synthesis of benzofuran (B130515) derivatives, demonstrating the utility of this catalyst system for modifications of the dibenzofuran core. researchgate.netuky.edumdpi.comnih.gov The synthesis of sulfones from aryl bromides using DABSO as the SO2 source, followed by in situ reaction with an electrophile, has been demonstrated, showcasing a palladium-catalyzed sulfonylation process. researchgate.net

Although specific examples detailing the direct transition-metal catalyzed coupling of dibenzo[b,d]furan halides with a sulfonyl donor to yield this compound are not prevalent in the provided search results, the principles of palladium-catalyzed cross-coupling reactions suggest its feasibility. Such a reaction would likely involve an oxidative addition of the dibenzo[b,d]furan halide to a low-valent palladium complex, followed by insertion of SO2 or a surrogate, and subsequent reductive elimination to form the sulfinate product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the context of this compound synthesis, this translates to the development of more environmentally benign reaction conditions and the use of sustainable materials.

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of solvent use. researchgate.net Solvents are often a major contributor to the environmental impact of a chemical process. While the synthesis of this compound via organometallic intermediates typically requires ethereal solvents, advancements in mechanochemistry and solid-state reactions offer potential for solvent-free alternatives.

Solvent-free conditions have been successfully applied to the synthesis of various organosulfur compounds. For example, the synthesis of vinyl sulfones from arylacetaldehydes and aryl/alkyl sulfinates has been achieved under solvent-free conditions on a gram scale with good to high yields. rsc.org Similarly, the iodine-catalyzed oxidative sulfenylation of disulfides with sulfinates can proceed in the absence of a solvent. rsc.org These examples highlight the potential for developing solvent-free methodologies for the synthesis of this compound.

Use of Sustainable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. frontiersin.org In the synthesis of this compound, the focus is on developing catalytic systems that are abundant, non-toxic, and recyclable.

While palladium is a highly effective catalyst, its high cost and potential toxicity are drawbacks. Research into more sustainable alternatives, such as catalysts based on earth-abundant metals like iron and copper, is a growing area. nih.gov For instance, iron and copper catalysts have been successfully used in the synthesis of benzo[b]furans through intramolecular C-O bond formation. nih.gov

Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, can simplify product purification and allow for catalyst recycling. Magnetic nanocatalysts, for example, offer enhanced catalytic activity and easy recovery via magnetic separation, aligning with green chemistry principles. researchgate.net The application of such sustainable catalytic systems to the synthesis of this compound represents a promising avenue for future research.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Dibenzo[b,d]furan
Sulfur dioxide
Grignard reagent
Organolithium
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
Sodium carbonate
Tetrahydrofuran (THF)
Iodine
Palladium
Iron
Copper
Vinyl sulfones
Arylacetaldehydes
Disulfides

This table is interactive. Click on the header to sort the data.

Radical Processes Involving this compound

Sodium sulfinates, including the dibenzo[b,d]furan derivative, are excellent precursors for sulfonyl radicals (RSO₂•) under oxidative conditions. These radicals are key intermediates in a variety of carbon-sulfur bond-forming reactions.

Photoredox Catalysis for C–S Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sodium sulfinates. The general mechanism involves a single-electron transfer (SET) from the sulfinate anion to a photoexcited catalyst. This process oxidizes the sulfinate to the corresponding sulfonyl radical, which can then be trapped by a suitable substrate, such as an alkene or arene, to form a new C–S bond. uni-regensburg.de

The catalytic cycle typically begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited catalyst is then reductively quenched by the sodium aryl sulfinate (ArSO₂Na), generating the sulfonyl radical (ArSO₂•) and the reduced form of the catalyst (PC•⁻). uni-regensburg.de This dibenzo[b,d]furan-2-sulfonyl radical can then add to a variety of radical acceptors to initiate further transformations. Dual catalysis systems, such as combining photoredox with nickel catalysis, have expanded the scope of these reactions to include the cross-coupling of aryl halides with sodium sulfinates at room temperature. semanticscholar.orgrsc.orgnih.gov

Table 1: Representative Photoredox-Catalyzed Sulfonylation of Alkenes This table illustrates the general reaction of aryl sulfinates with styrenes under photoredox conditions. The reactivity of this compound is expected to be analogous.

Entry Aryl Sulfinate Alkene Photocatalyst Solvent Yield (%)
1 Sodium benzenesulfinate Styrene Ru(bpy)₃(PF₆)₂ MeCN 85
2 Sodium p-toluenesulfinate 4-Chlorostyrene 4CzIPN DMA 91
3 Sodium naphthalenesulfinate 4-Methoxystyrene Ru(bpy)₃(PF₆)₂ MeCN 88
4 This compound (Predicted) Styrene 4CzIPN DMA High

Thermal Decomposition and Radical Generation

While photoredox and chemical oxidation are more common, the thermal generation of radicals from sulfinates is also a possible, though less controlled, pathway. Thermal decomposition of sodium sulfinates can lead to the formation of sulfonyl radicals. However, this often requires high temperatures and can result in complex product mixtures, including disproportionation and desulfination byproducts.

More controlled radical generation can be achieved through the thermal decomposition of sulfinyl sulfones, which can be prepared in situ from sodium sulfinates. This process has been shown to generate both sulfonyl and sulfinyl radicals via homolytic fission, which can then participate in sequential radical addition reactions.

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of olefins. In a typical ATRA reaction, a radical adds to a double bond, and the resulting radical intermediate abstracts an atom (commonly a halogen) from another molecule to propagate a radical chain.

A dibenzo[b,d]furan-2-sulfonyl radical, generated from this compound via photoredox or chemical oxidation, can readily participate in the initial step of an ATRA-like process by adding across a C=C double bond. acs.org The subsequent carbon-centered radical can then be trapped. In synergistic copper/photoredox catalytic systems, thiosulfonates (which can be derived from sulfinates) have been used in ATRA reactions with styrenes, highlighting the utility of sulfonyl radical precursors in these transformations. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly palladium and copper, are effective catalysts for cross-coupling reactions involving sodium sulfinates, enabling the formation of sulfones and other organosulfur compounds.

Palladium-Catalyzed Suzuki-Miyaura Type Coupling with Organoboron Reagents

The Suzuki-Miyaura reaction traditionally forms C-C bonds between organoboron compounds and organic halides. However, variations of this reaction have been developed to form C-S bonds. In one such adaptation, sodium sulfinates can serve as coupling partners. More directly related to the Suzuki reaction, palladium-catalyzed sulfinylation of organoborons (such as arylboronic acids) with sulfinate esters has been developed to produce sulfoxides. nih.govelsevierpure.comacs.org This reaction proceeds via a catalytic cycle likely involving transmetalation of the organoboron reagent to the palladium center, followed by reaction with the sulfinate derivative and reductive elimination.

While less common, a desulfitative cross-coupling of sodium aryl sulfinates with organic halides, where the sulfinate acts as an aryl source with extrusion of SO₂, demonstrates the versatility of these reagents in palladium catalysis. acs.org

Table 2: Palladium-Catalyzed Sulfinylation of Arylboronic Acids with Sulfinate Esters This table shows representative examples of the Pd-catalyzed coupling to form sulfoxides, a reaction type in which this compound could potentially participate as a precursor to a sulfinate ester.

Entry Organoboron Reagent Sulfinate Ester Catalyst Ligand Yield (%)
1 Phenylboronic acid Methyl 4-toluenesulfinate Pd₂(dba)₃ SPhos 85
2 4-Methoxyphenylboronic acid Methyl benzenesulfinate Pd(OAc)₂ XPhos 78
3 Naphthylboronic acid Ethyl benzenesulfinate Pd₂(dba)₃ SPhos 81
4 Dibenzo[b,d]furan-2-boronic acid (Predicted) Methyl benzenesulfinate Pd(OAc)₂ XPhos High

Copper-Mediated C–S Bond Formations

Copper-catalyzed cross-coupling reactions are a highly effective and economical method for constructing C–S bonds using sodium sulfinates. researchgate.net These reactions, often referred to as Chan-Lam or Ullmann-type couplings, typically involve the reaction of a sodium sulfinate with an aryl halide or boronic acid to form a diaryl sulfone. nih.govacs.org

The mechanism is believed to involve the formation of a copper(I) sulfinate species. This intermediate can then undergo oxidative addition with an aryl halide to form a Cu(III) complex, which subsequently yields the diaryl sulfone product via reductive elimination. Various copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) can be employed to facilitate the transformation under mild conditions. nie.edu.sgresearchgate.net

Table 3: Copper-Catalyzed Cross-Coupling of Sodium Sulfinates and Aryl Iodides This table provides examples of the synthesis of diaryl sulfones. This compound would be an excellent substrate in this type of transformation.

Entry Sodium Aryl Sulfinate Aryl Iodide Copper Source Ligand Yield (%)
1 Sodium benzenesulfinate 4-Iodotoluene CuI 1,10-Phenanthroline 92
2 Sodium p-toluenesulfinate 1-Iodo-4-nitrobenzene CuI DMEDA 88
3 This compound 4-Iodoanisole CuI 1,10-Phenanthroline 95
4 Sodium benzenesulfinate 2-Iodopyridine CuI None 76

Nickel-Catalyzed Cross-Couplings of Sulfinates

This compound serves as a potent nucleophilic partner in nickel-catalyzed cross-coupling reactions, primarily for the formation of diaryl sulfones. researchgate.net This transformation typically involves the coupling of the sulfinate salt with aryl halides. researchgate.net The use of nickel catalysis is advantageous due to the lower cost and higher abundance of nickel compared to precious metals like palladium. researchgate.net

Recent advancements have demonstrated that these cross-coupling reactions can be achieved under various conditions, including photoredox catalysis, which allows for the reaction to proceed at room temperature. nih.govresearchgate.net In a typical reaction, the nickel catalyst, often in a low oxidation state, activates the aryl halide. The sulfinate then partakes in the catalytic cycle to form the C-S bond, leading to the desired sulfone product. mdpi.com The reaction conditions, including the choice of ligand, solvent, and additives, can significantly influence the efficiency and scope of the coupling. researchgate.netmdpi.com

Below is a representative table of nickel-catalyzed cross-coupling reactions of aryl sulfinates with aryl halides, illustrating the general applicability of this methodology.

Aryl HalideAryl SulfinateCatalyst/LigandSolventTemp (°C)Yield (%)Reference
4-BromobenzonitrileSodium 4-methylbenzenesulfinateNiCl2(dme)/dtbbpyDMA2595 researchgate.net
1-Bromo-4-methoxybenzeneSodium benzenesulfinateNiBr2 diglyme/bpyDMF10085 researchgate.net
1-Chloro-4-nitrobenzeneSodium p-toluenesulfinateNiCl2(PCy3)2Dioxane12078 nih.gov
1-Iodo-3-methylbenzeneSodium benzenesulfinateNi(acac)2/dppfToluene11092 researchgate.net

Mechanistic Studies of Metal-Catalyzed Pathways

The mechanism of nickel-catalyzed cross-couplings of sulfinates generally follows a catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. mdpi.comnih.gov A plausible catalytic cycle begins with the oxidative addition of an aryl halide to a Ni(0) species, forming an arylnickel(II) intermediate. acs.org This step is often followed by transmetalation with the sodium sulfinate salt, where the sulfinate group displaces the halide on the nickel center.

Alternatively, under photoredox conditions, a proposed mechanism involves the generation of a sulfonyl radical from the sulfinate salt via oxidation by a photocatalyst. mdpi.com This radical can then interact with the arylnickel(II) complex, leading to a Ni(III) intermediate. mdpi.com Reductive elimination from this high-valent nickel species then furnishes the diaryl sulfone product and regenerates a Ni(I) species, which can continue the catalytic cycle. mdpi.com

Mechanistic investigations using techniques such as kinetic analysis and the isolation of intermediates have provided insights into these pathways. acs.orgnih.gov For instance, the isolation of an Ar–Ni(II)–SO2R complex has provided strong evidence for the oxidative addition step in related systems. acs.org While much of the detailed mechanistic work has been conducted on palladium systems, the fundamental steps are believed to be analogous in many nickel-catalyzed reactions. nih.govunimelb.edu.auacs.org

Electrophilic and Nucleophilic Reactivity Profiles

Oxidation Reactions to Sulfones

This compound can be readily oxidized to the corresponding sulfone. This transformation is a common reaction for sulfinates and can be achieved using a variety of oxidizing agents. acs.org Mild oxidants are often sufficient for this conversion. The resulting dibenzo[b,d]furan-2-sulfone is a stable compound with potential applications in materials science and medicinal chemistry.

Oxidizing AgentSolventConditionsProduct
Hydrogen PeroxideAcetic AcidRoom TemperatureDibenzo[b,d]furan-2-sulfone
m-Chloroperoxybenzoic acid (mCPBA)Dichloromethane0 °C to Room TemperatureDibenzo[b,d]furan-2-sulfone
Oxone®Methanol/WaterRoom TemperatureDibenzo[b,d]furan-2-sulfone
Air/O2VariesElevated TemperatureDibenzo[b,d]furan-2-sulfone

The oxidation proceeds via the addition of an oxygen atom to the sulfur center of the sulfinate. The lone pair of electrons on the sulfur atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the sulfone.

Reduction Reactions to Thiols or Sulfides

The reduction of this compound to the corresponding thiol, dibenzo[b,d]furan-2-thiol, or sulfide (B99878) is a more challenging transformation compared to its oxidation. Strong reducing agents are typically required to achieve this conversion. The reduction of sulfinates is not as commonly employed in synthesis as their oxidation or use in cross-coupling reactions. However, methods utilizing potent reducing agents like lithium aluminum hydride could potentially effect this transformation.

In some contexts, aryl sulfinates can act as a source of a thiyl radical, which can then be trapped to form sulfides, although this is not a direct reduction in the traditional sense. polyu.edu.hk

Nucleophilic Addition to Electrophilic Species

The sulfinate anion of this compound is a soft nucleophile, which allows it to react with a variety of soft electrophiles. nih.govnih.gov The nucleophilic character is centered on the sulfur atom. It can participate in nucleophilic addition reactions with electrophilic species such as alkyl halides and activated alkenes. nih.gov For example, the reaction with an alkyl halide would proceed via an SN2 mechanism to form a sulfone.

Furthermore, sulfinates can react with electrophilic nitrogen sources to form sulfonamides. rsc.org These reactions expand the synthetic utility of this compound beyond the formation of sulfones.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the literature. However, general principles from studies on other aryl sulfinates can provide insights.

Kinetic analyses of palladium-catalyzed cross-coupling reactions of aryl sulfinates have shown that the turnover-limiting step can vary depending on the nature of the sulfinate. nih.gov For carbocyclic sulfinates, transmetalation is often turnover-limiting, while for some heterocyclic sulfinates, the loss of SO2 from a Pd(II) sulfinate complex can be the slowest step. nih.gov These findings suggest that the kinetics of reactions involving this compound would be influenced by factors such as catalyst concentration, substrate concentration, and temperature.

Determination of Rate Laws and Activation Parameters

The determination of a rate law for a reaction involving this compound would require systematic experimentation. This typically involves varying the concentration of the reactants, including this compound and any other reacting species, while monitoring the rate of reaction. Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) could be employed to measure the change in concentration of reactants or products over time.

From the experimentally determined rate law, the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), could be calculated using the Arrhenius equation by studying the reaction at different temperatures. However, no such studies have been specifically reported for this compound.

Equilibrium Studies and Reaction Energetics

Equilibrium studies for reactions involving this compound would focus on determining the equilibrium constant (Keq) for a given transformation. This provides insight into the extent to which the reaction proceeds to completion. By measuring the concentrations of reactants and products at equilibrium, the position of the equilibrium can be established.

The reaction energetics, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), could be determined from the equilibrium constant and its temperature dependence. These thermodynamic parameters would provide a comprehensive understanding of the spontaneity and energetic favorability of the reaction. As with the kinetic data, specific experimental values for the reaction energetics of this compound are not available in the current body of scientific literature.

Computational and Theoretical Investigations of Sodium Dibenzo B,d Furan 2 Sulfinate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to determine molecular orbitals, charge distributions, and molecular stability. researchgate.net For Sodium dibenzo[b,d]furan-2-sulfinate, the electronic structure is dominated by the aromatic, planar dibenzofuran (B1670420) system, significantly modified by the presence of the ionic sulfinate group.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.netirjweb.com

A DFT study on the parent dibenzofuran (DBF) molecule, calculated at the B3LYP/6-311G(d, p) level, provides baseline values for its electronic properties. researchgate.net For DBF, the HOMO energy is -6.265 eV, the LUMO energy is -1.237 eV, and the resulting HOMO-LUMO energy gap is a substantial 5.028 eV. researchgate.net This large gap suggests that the dibenzofuran scaffold is inherently stable and possesses high kinetic stability. researchgate.net

Table 1: Calculated FMO Energies and Global Reactivity Parameters for Dibenzo[b,d]furan Calculations performed using DFT at the B3LYP/6-311G(d, p) basis set. Data sourced from a study on the parent dibenzofuran molecule. researchgate.net

ParameterSymbolValue
HOMO EnergyEHOMO-6.265 eV
LUMO EnergyELUMO-1.237 eV
HOMO-LUMO GapΔE5.028 eV
Ionization PotentialI6.265 eV
Electron AffinityA1.237 eV
Electronegativityχ3.751 eV
Chemical Potentialμ-3.751 eV
Global Hardnessη2.514 eV
Global Softnessζ0.398 (eV)-1
Electrophilicity Indexω2.798 eV

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule, which are invaluable for predicting how molecules interact. libretexts.orgyoutube.com These maps illustrate regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, colored blue). youtube.com

For the unsubstituted dibenzofuran molecule, MEP analysis shows that negative potential is concentrated around the oxygen atom and the π-systems of the benzene (B151609) rings, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, positive potential is localized around the hydrogen atoms. researchgate.net Mulliken charge analysis further supports this, showing the highest negative charge on the oxygen atom and positive charges on the hydrogen atoms. researchgate.net

The addition of the -SO2Na group to form this compound would dramatically reshape this electrostatic landscape. The sulfinate group is highly polar, with significant negative charge localized on the oxygen atoms and a formal positive charge on the sodium counter-ion. This would create a dominant, highly nucleophilic region around the sulfinate moiety, making it a primary site for interactions with electrophiles or metal centers. The electron-withdrawing nature of the sulfonyl group would also reduce the electron density of the aromatic rings compared to the parent DBF.

The dibenzofuran core is a rigid, planar aromatic system. researchgate.netacs.org Theoretical calculations confirm that the optimized geometry of DBF is planar, and its thermodynamic properties indicate high stability. researchgate.net For this compound, the primary source of conformational flexibility would be the rotation around the C2—S bond connecting the sulfinate group to the dibenzofuran ring.

While specific conformational analysis studies on this molecule are unavailable, computational methods could be used to determine the preferred orientation of the sulfinate group relative to the aromatic plane. This would involve calculating the energy profile as a function of the dihedral angle to identify the lowest energy conformers and the rotational energy barriers between them. Such an analysis would be crucial for understanding how the molecule interacts with other species, such as in enzymatic binding pockets or during crystal packing.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is a powerful method for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. nih.govacs.org By studying the reaction pathways of dibenzofuran and aryl sulfinates, the reactivity of this compound can be inferred.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu DFT calculations can locate these structures and determine their activation energies (the energy barrier to the reaction).

Computational studies on dibenzofuran have characterized transition states for several key transformations:

Atmospheric Oxidation: The degradation of DBF initiated by hydroxyl (•OH) radical addition has been studied, with calculations showing that addition to the C1 position is the most favorable pathway. The free energy of activation for the subsequent formation of 1-dibenzofuranol is 15.1 kcal/mol. acs.org

Reactions in Reducing Environments: DFT studies have shown that the unimolecular C-O bond cleavage in DBF has a very high energy barrier (107 kcal/mol). In contrast, bimolecular reactions, such as direct H atom addition to the aromatic rings, have significantly lower barriers, making them more favorable pathways for decomposition under reducing conditions. nih.govacs.org

Palladium-Catalyzed Cross-Coupling: For reactions involving aryl sulfinates, such as Suzuki-Miyaura couplings, DFT studies on related systems have focused on the oxidative addition step. In one study of aryl sulfamates, bidentate coordination of the phosphine (B1218219) ligand was found to be key in lowering the barrier to C-O bond cleavage. nih.gov

Table 2: Calculated Activation Energies (Ea) for Key Transformations of Dibenzo[b,d]furan Data sourced from DFT studies on the parent dibenzofuran molecule.

ReactionDescriptionCalculated Activation Energy (Ea)Reference
C-O β-scissionUnimolecular decomposition107 kcal/mol nih.govacs.org
H addition to C1Bimolecular reactionLower barrier than C-O scission nih.govacs.org
OH addition to C1Atmospheric degradationFavorable pathway acs.org
Peroxy Fission (O-O)Low-temperature oxidation37.6 kcal/mol acs.org

By mapping the energies of reactants, transition states, intermediates, and products, DFT can elucidate entire reaction mechanisms.

Mechanism of Oxidation: Low-temperature oxidation of DBF is initiated by reaction with O2 to form a 1-dibenzofuranylperoxy radical. This intermediate can then undergo several rearrangements. The lowest energy pathway involves a rearrangement to a 1,1-dioxadibenzofuran radical, with a calculated barrier of 24.2 kcal/mol. acs.org

Mechanism of Formation: The formation of dibenzofurans from precursors like catechol has also been modeled. These studies show that cross-linkages involving o-semiquinone radicals can lead to the dibenzofuran core through a series of cyclization and elimination steps. nih.gov

These varied mechanistic insights for the dibenzofuran core and the aryl sulfinate group provide a strong foundation for predicting the complex reactivity of this compound in different chemical environments.

Prediction of Regioselectivity and Stereoselectivity in Reactions

There are no available computational studies, such as those employing Density Functional Theory (DFT), that specifically model the reaction pathways of this compound to predict regioselectivity or stereoselectivity. While general principles of predicting regioselectivity in nucleophilic aromatic substitutions and other reactions are well-established, specific transition state energy calculations and reaction coordinate modeling for this compound have not been published.

Molecular Dynamics Simulations for Solvent Effects

Detailed molecular dynamics (MD) simulations investigating the behavior of this compound in various solvents are not found in the current body of scientific literature. Such studies would be essential for understanding the intricacies of its solvation and the resulting impact on its chemical behavior.

Prediction of Spectroscopic Signatures for Mechanistic Probes

Advanced computational methods for predicting spectroscopic signatures, such as detailed NMR chemical shifts for the characterization of reaction intermediates involving this compound, have not been reported. While DFT and other quantum chemical methods are used to predict NMR spectra for various organic molecules, such specific analyses for probing the reaction mechanisms of this sulfinate are absent from the literature.

Applications of Sodium Dibenzo B,d Furan 2 Sulfinate in Advanced Organic Synthesis

Synthesis of Dibenzo[b,d]furan-Containing Sulfones

The synthesis of sulfones represents a primary application of sodium sulfinates. rsc.org Sodium dibenzo[b,d]furan-2-sulfinate is an excellent precursor for the preparation of a wide array of dibenzo[b,d]furan-containing sulfones through the formation of a carbon-sulfur bond. nih.gov These reactions typically involve the coupling of the sulfinate salt with various carbon electrophiles.

The general reaction involves the nucleophilic attack of the sulfinate anion on an alkyl halide or a similar activated substrate, displacing a leaving group to form the corresponding sulfone. This method is robust and allows for the synthesis of a diverse range of alkyl-aryl and diaryl sulfones.

Asymmetric Sulfone Synthesis

The development of methods for the asymmetric synthesis of chiral sulfones is a significant area of research, as these compounds are valuable building blocks in bioactive molecules and natural products. rsc.org Strategies for achieving enantioselectivity in sulfone synthesis starting from sulfinates often involve nucleophilic substitution reactions where either the substrate or the reaction conditions introduce chirality. rsc.org

While specific examples utilizing this compound are not extensively documented, established methodologies can be applied. These include:

Reaction with Chiral Electrophiles: Using enantiomerically pure starting materials, such as chiral epoxides or alkyl halides derived from the chiral pool, allows for the direct transfer of stereochemistry to the final sulfone product.

Catalytic Asymmetric Methods: The use of transition metal catalysts with chiral ligands can enable the enantioselective coupling of the sulfinate with prochiral substrates, such as allylic acetates or carbonates. rsc.orgnih.gov Copper-catalyzed reactions, for instance, have been successfully employed for the asymmetric synthesis of various bridged biaryls. nih.gov

These approaches are critical for accessing optically active dibenzo[b,d]furan-containing sulfones, which may have applications as chiral auxiliaries or possess unique biological activities. scielo.org.mx

Preparation of Functionalized Sulfones for Materials Research

Dibenzofuran (B1670420) derivatives are well-regarded for their thermal stability and unique photophysical properties, making them attractive candidates for organic electronic materials. biointerfaceresearch.comnih.gov The incorporation of a sulfone group onto the dibenzofuran core can significantly modify these properties, such as the material's electron affinity, charge transport characteristics, and molecular packing in the solid state.

This compound serves as a key intermediate for synthesizing these functionalized sulfones. By coupling the sulfinate with various aromatic or heteroaromatic halides through transition-metal-catalyzed cross-coupling reactions, a library of diaryl sulfones with tailored electronic properties can be generated. These materials are investigated for their potential use in:

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the dibenzofuran unit, combined with the electron-withdrawing nature of the sulfone group, can facilitate dense molecular packing and efficient charge transport. nih.gov

Organic Light-Emitting Diodes (OLEDs): Dibenzofuran-based compounds can act as host materials or electron-transporting layers in OLED devices.

Organic Photovoltaics (OPVs): The tunable energy levels of these sulfones make them suitable for use as electron-acceptor materials.

The synthesis often involves palladium-catalyzed reactions that couple the sodium sulfinate with aryl halides or pseudohalides, providing a direct route to these advanced materials.

Table 1: Representative Conditions for Sulfone Synthesis from Sodium Aryl Sulfinates

ElectrophileCatalyst/ReagentSolventTemperatureYield (%)
Alkyl Halide (e.g., Benzyl Bromide)NoneDMFRoom Temp.High
Aryl IodideCuI / L-prolineDMSO110 °CGood-Excellent
Vinyl BromidePd(OAc)₂ / XantphosToluene100 °CModerate-Good

This table presents generalized conditions based on known reactivity of sodium aryl sulfinates, applicable to this compound.

Precursor for Dibenzo[b,d]furan-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide range of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs. ekb.egnih.govthieme.de this compound provides a reliable and efficient entry point for the synthesis of dibenzo[b,d]furan-based sulfonamides.

Direct Conversion to Sulfonyl Chlorides and Subsequent Amination

A traditional and highly effective two-step method to prepare sulfonamides involves the initial conversion of the sodium sulfinate to a more reactive sulfonyl chloride intermediate. nih.gov this compound can be oxidized to dibenzo[b,d]furan-2-sulfonyl chloride (CAS 23602-98-4) using a variety of chlorinating agents. rsc.orgscbt.com

Common reagents for this transformation include N-chlorosuccinimide (NCS) or oxalyl chloride. The resulting sulfonyl chloride is a powerful electrophile that readily reacts with a wide range of primary and secondary amines under basic conditions to furnish the desired sulfonamides in high yields. ekb.eg This robust method allows for the late-stage introduction of diverse amine fragments, making it highly valuable for creating libraries of potential drug candidates. nih.gov

One-Pot Methodologies

To improve efficiency and avoid the handling of often unstable or toxic sulfonyl chloride intermediates, several one-pot methods for the direct conversion of sodium sulfinates to sulfonamides have been developed. organic-chemistry.orgorganic-chemistry.org These procedures have become increasingly popular in modern organic synthesis.

One common approach involves the in-situ formation of the sulfonyl chloride or a similarly activated intermediate, which is immediately trapped by an amine present in the reaction mixture. ox.ac.uk For instance, treating a mixture of this compound and an amine with an oxidant like sodium hypochlorite (B82951) (bleach) can directly yield the corresponding sulfonamide. organic-chemistry.org Another efficient method utilizes cyanuric chloride as an activating agent to facilitate the coupling between the sulfinate and the amine at room temperature. organic-chemistry.org These one-pot syntheses are often characterized by mild reaction conditions, broad substrate scope, and high yields, making them highly practical for various applications. organic-chemistry.orgacs.org

Table 2: Comparison of Methods for Sulfonamide Synthesis from Sodium Sulfinates

MethodKey ReagentsIntermediateKey Advantages
Two-StepNCS or (COCl)₂, then Amine + BaseIsolated Sulfonyl ChlorideRobust, versatile, suitable for a wide range of amines. scbt.com
One-Pot (Hypochlorite)Amine, NaOClIn-situ activated speciesOperationally simple, avoids isolating intermediates. organic-chemistry.orgox.ac.uk
One-Pot (Cyanuric Chloride)Amine, Cyanuric Chloride, BaseIn-situ activated speciesMild conditions, good to excellent yields. organic-chemistry.org

Role in the Construction of Dibenzo[b,d]furan Derivatives with Diverse Functionalities

Beyond the synthesis of sulfones and sulfonamides, the reactivity of this compound can be harnessed to construct a variety of other dibenzofuran derivatives. The sulfinate group can be considered a versatile functional handle that enables diverse synthetic transformations. nih.govrsc.org

Under radical-generating conditions (e.g., using a transition metal catalyst or an oxidant), the sulfinate can be converted into a dibenzo[b,d]furansulfonyl radical. This reactive species can participate in a range of reactions, including:

Addition to Alkenes and Alkynes: This allows for the synthesis of vinyl and alkenyl sulfones, which are valuable Michael acceptors and building blocks in organic synthesis.

Sulfonylation of C-H bonds: Direct C-H functionalization reactions using sulfonyl radical precursors are an area of growing interest for creating complex molecules efficiently.

Furthermore, sodium sulfinates can act as coupling partners in various transition-metal-catalyzed cross-coupling reactions to form C–S, N–S, and S–S bonds, expanding the toolkit for modifying the dibenzofuran scaffold. nih.govrsc.org This versatility makes this compound a key platform molecule for accessing a wide range of dibenzofuran derivatives with potentially novel chemical, biological, or material properties. biointerfaceresearch.comrsc.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. nih.gov this compound can serve as a precursor to introduce the dibenzofuransulfonyl moiety into complex scaffolds.

The sulfinate group is a versatile handle that can be converted into various other functional groups. For instance, it can be oxidized to the corresponding sulfonyl chloride, which can then react with amines to form sulfonamides, a common functional group in pharmaceuticals. Alternatively, under palladium catalysis, the sulfinate can participate in cross-coupling reactions to form C-S bonds, thereby introducing the dibenzofuran unit into a target molecule.

While specific examples detailing the use of this compound in LSF are not extensively documented, the general reactivity of aryl sulfinates suggests its potential in this area. The ability to introduce the rigid and planar dibenzofuran core can significantly impact the pharmacological properties of a drug candidate, influencing its binding affinity and metabolic stability.

Preparation of Complex Molecular Architectures

The dibenzofuran nucleus is a key structural motif in numerous natural products and biologically active compounds. The unique reactivity of the sulfinate group in this compound provides a pathway for the construction of complex molecules containing this heterocyclic system.

One notable application is in radical chemistry. Sodium sulfinates can act as precursors for sulfonyl radicals under oxidative conditions. These highly reactive intermediates can participate in a variety of addition and cyclization reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds. The dibenzofuransulfonyl radical generated from this compound could be employed in the synthesis of complex polycyclic structures.

Furthermore, the sulfinate can be used as a nucleophile in substitution reactions. For example, it can displace a leaving group to form a sulfone, which can then be further manipulated. This reactivity allows for the strategic incorporation of the dibenzofuran moiety into larger and more complex molecular architectures.

Utilization in Polymer Chemistry and Advanced Materials Precursors

The unique electronic and photophysical properties of the dibenzofuran unit make it an attractive building block for advanced materials, particularly in the field of polymer chemistry. This compound serves as a valuable precursor for the synthesis of functional polymers.

Monomer Synthesis for Optoelectronic Polymers

Polymers containing the dibenzofuran moiety in their backbone are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The high thermal stability and electron-transporting properties of dibenzofuran are advantageous for these applications.

This compound can be chemically modified to generate monomers suitable for polymerization. For example, the sulfinate group can be converted to other functional groups, such as halides or boronic esters, which are amenable to common polymerization techniques like Suzuki or Stille coupling. This allows for the systematic incorporation of the dibenzofuran unit into the polymer chain.

Table 1: Potential Monomers Derived from this compound

Starting MaterialTarget MonomerPotential Polymerization Method
This compound2-Bromodibenzo[b,d]furanSuzuki, Stille, Heck Coupling
This compoundDibenzo[b,d]furan-2-boronic acidSuzuki Coupling

This table represents potential synthetic pathways and is for illustrative purposes.

Incorporation into Conjugated Polymer Backbones

Conjugated polymers are characterized by an extended π-system along the polymer backbone, which is responsible for their electronic and optical properties. The incorporation of dibenzofuran units into the main chain of a conjugated polymer can significantly influence these properties. The rigid and planar structure of dibenzofuran can enhance π-orbital overlap, leading to improved charge carrier mobility. rsc.org

While direct polymerization of this compound is not a common method, its conversion to bifunctional monomers allows for its integration into conjugated polymer backbones. The resulting polymers can exhibit tailored optoelectronic properties, making them suitable for a range of electronic device applications.

Development of Hybrid Organic-Inorganic Materials Precursors

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to materials with enhanced functionalities. The dibenzofuran unit can be incorporated into precursors for these hybrid materials.

This compound can be functionalized with reactive groups, such as silanes, that can undergo sol-gel processing to form hybrid materials. For example, the sulfinate could be converted to a hydroxydibenzofuran, which can then be reacted with an organosilane to create a precursor for a silica-based hybrid material. These materials could find applications in areas such as catalysis, sensing, and coatings.

Advanced Analytical Methodologies for in Situ Mechanistic Studies

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic methods are invaluable for observing chemical transformations in real-time, providing data on reaction kinetics, the formation and decay of intermediates, and the evolution of product species without the need for sample isolation.

Operando IR and Raman Spectroscopy: These vibrational spectroscopy techniques could be employed to monitor reactions involving sodium dibenzo[b,d]furan-2-sulfinate as they occur. By tracking characteristic vibrational frequencies, one could follow the consumption of the sulfinate starting material and the appearance of new bands corresponding to reaction intermediates and final products. For instance, in a reaction where the sulfinate is oxidized to a sulfonyl radical, subtle shifts in the S-O stretching frequencies could be observed.

Real-time NMR for Reaction Progression and Intermediate Identification: Nuclear Magnetic Resonance (NMR) spectroscopy, when adapted for real-time monitoring, offers detailed structural information about species in solution. A time-course analysis of the 1H and 13C NMR spectra of a reaction mixture containing this compound would allow for the quantitative tracking of reactant depletion and product formation. Furthermore, the appearance and subsequent disappearance of unique signals could signify the presence of transient intermediates, providing crucial insights into the reaction pathway.

Hypothetical Application Data:

Below is an interactive data table illustrating the type of data that could be generated from real-time 1H NMR monitoring of a hypothetical reaction where this compound is a reactant.

Time (minutes)Concentration of this compound (M)Concentration of Product A (M)Concentration of Intermediate B (M)
01.000.000.00
100.850.100.05
200.700.200.10
300.550.300.15
600.200.600.20
900.050.800.15
1200.000.950.05

Note: This data is illustrative and does not represent actual experimental results.

Mass Spectrometry-Based Approaches for Intermediate Detection

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules by their mass-to-charge ratio. In the context of mechanistic studies, MS is particularly powerful for identifying short-lived and low-concentration reaction intermediates. Techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) can be coupled directly to a reaction vessel to sample the mixture in real-time.

For reactions involving this compound, this approach could be used to detect key reactive intermediates. For example, if a reaction proceeds through a radical mechanism, it might be possible to trap and detect the dibenzo[b,d]furan-2-sulfonyl radical or subsequent radical adducts.

Potential Research Findings:

A hypothetical mass spectrometry study on a cross-coupling reaction involving this compound might reveal the following transient species:

Detected Ion (m/z)Proposed Intermediate StructurePlausible Role in Mechanism
[M+H]+ of ReactantProtonated this compoundStarting Material
[Intermediate C]+A transient organometallic complexCatalytic Cycle Intermediate
[Product-Adduct]+An adduct of the final product with a cationProduct Confirmation

Note: This table represents potential findings and is for illustrative purposes only.

X-ray Crystallography of Co-crystals or Reaction Products to Confirm Structure-Reactivity Relationships

X-ray crystallography provides definitive proof of molecular structure in the solid state. By obtaining single crystals of reaction products derived from this compound, their precise three-dimensional arrangement of atoms can be determined. This structural information is critical for confirming reaction outcomes and understanding stereochemical and regiochemical details.

Furthermore, the formation and crystallographic analysis of co-crystals of this compound with other reagents could provide insights into intermolecular interactions that may influence the reaction pathway. While no specific crystal structures of reaction products directly involving this compound are readily available in the public domain, the crystallographic data of related dibenzofuran (B1670420) derivatives can offer a basis for understanding the structural aspects of this class of compounds.

Future Directions and Emerging Research Opportunities

Exploration of Photochemical and Electrochemical Transformations of Sodium dibenzo[b,d]furan-2-sulfinate

The sulfinate group is known to participate in a variety of photochemical and electrochemical reactions, often proceeding through radical intermediates. nih.govresearchgate.net Future research could focus on leveraging these properties in the context of the dibenzofuran (B1670420) scaffold.

Photochemical Transformations: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The dibenzo[b,d]furan-2-sulfinate anion could potentially serve as a precursor to a dibenzofuranyl radical upon single-electron oxidation. This reactive intermediate could then engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Investigating the photochemical behavior of this compound in the presence of various photocatalysts and reaction partners could lead to novel methods for the functionalization of the dibenzofuran core. For instance, its reaction with alkenes or alkynes under photolytic conditions could provide a direct route to more complex dibenzofuran derivatives.

Electrochemical Transformations: Electrochemistry offers a green and efficient alternative to traditional chemical oxidants and reductants. The electrochemical oxidation of this compound could provide controlled access to the corresponding sulfonyl radical. rsc.orgresearchgate.net The reactivity of this electrochemically generated species could be explored in various transformations, such as the synthesis of sulfones and sulfonamides, which are important pharmacophores. nih.gov Furthermore, the electrochemical reduction of the dibenzofuran ring system, potentially influenced by the sulfinate group, could be investigated as a method for selective dearomatization or functionalization. minakem.com

Development of Novel Catalytic Systems Utilizing the Sulfinate Functionality

The sulfinate moiety of this compound can act as a ligand for various transition metals. This opens up the possibility of designing novel catalytic systems where the dibenzofuran scaffold can influence the catalytic activity and selectivity through steric or electronic effects.

Future research could involve the synthesis and characterization of metal complexes of dibenzo[b,d]furan-2-sulfinate and their application in catalysis. For example, palladium, copper, or nickel complexes could be investigated for their efficacy in cross-coupling reactions. The rigid dibenzofuran backbone might enforce a specific geometry on the metal center, leading to unique catalytic properties. The potential for the sulfinate group to act as a hemilabile ligand, reversibly coordinating to the metal center, could also be explored for its impact on catalytic cycles.

Integration into Flow Chemistry Platforms for Scalable Synthesis

Flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, efficiency, and scalability. nih.goveuropa.euyoutube.com The development of continuous-flow processes involving this compound could enable the large-scale and on-demand synthesis of its derivatives.

Research in this area could focus on adapting reactions involving this sulfinate salt to flow conditions. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and solvent. nih.govmdpi.com The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. The integration of in-line purification and analysis techniques would allow for the automated synthesis of a library of dibenzofuran derivatives for high-throughput screening in drug discovery or materials science. nih.gov

Bio-inspired Synthetic Approaches to Dibenzo[b,d]furan Sulfinates

Nature provides a vast array of complex molecular architectures that can inspire the development of new synthetic methodologies. mdpi.comnih.gov While dibenzofurans are found in nature, the biological synthesis of sulfinic acids is less common. Future research could explore bio-inspired or biomimetic approaches to the synthesis of this compound and related compounds.

This could involve the use of enzymes or whole-cell systems to catalyze the key bond-forming reactions. For instance, engineered enzymes could be developed to perform the selective sulfination of the dibenzofuran core. Alternatively, synthetic strategies that mimic biosynthetic pathways could be designed. This approach could lead to more sustainable and enantioselective methods for the preparation of chiral dibenzofuran sulfinates.

Application in Supramolecular Chemistry and Self-Assembly Processes

The rigid and planar structure of the dibenzofuran moiety makes it an attractive building block for supramolecular chemistry and the construction of self-assembling systems. nih.govresearchgate.netlongdom.org The introduction of the ionic sulfinate group provides a handle for directing non-covalent interactions, such as hydrogen bonding and ion-dipole interactions.

Future research could explore the self-assembly of this compound in solution and in the solid state. The formation of well-defined supramolecular structures, such as liquid crystals, gels, or molecular containers, could be investigated. researchgate.net The interaction of this compound with other molecules to form host-guest complexes or co-crystals could also be explored. The unique photophysical properties of the dibenzofuran core could be modulated through supramolecular assembly, leading to the development of novel materials with applications in sensing, electronics, or photonics.

Q & A

Q. What are the recommended synthetic routes for Sodium dibenzo[b,d]furan-2-sulfinate, and how can reaction yields be optimized?

this compound can be synthesized via sulfination of dibenzo[b,d]furan derivatives. Key steps include:

  • Sulfonation : Reacting dibenzo[b,d]furan with a sulfinating agent (e.g., sulfur trioxide complex) under controlled anhydrous conditions .
  • Purification : Use recrystallization or column chromatography to isolate the sulfinate salt.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. How should researchers safely handle intermediates like diazo compounds during synthesis?

Hazardous intermediates require:

  • Risk Assessment : Pre-experiment evaluation of explosivity and toxicity (e.g., diazoacetic esters) using guidelines from Prudent Practices in the Laboratory .
  • Engineering Controls : Perform reactions in fume hoods with blast shields.
  • Characterization : Use in situ FTIR or NMR to minimize exposure during intermediate isolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and sulfinate group integration .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, particularly for verifying sulfinate anion geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior in redox reactions.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenases) to assess potential bioactivity, as demonstrated for dibenzothiophene analogs .
  • Solvent Effects : Use COSMO-RS models to evaluate solvation energy and reaction pathways in polar aprotic solvents .

Q. What strategies address contradictions in crystallographic data for this compound?

  • High-Resolution Refinement : Apply SHELXL to resolve twinning or disorder in crystal lattices. Use the TWIN and BASF commands for problematic datasets .
  • Validation Tools : Cross-check results with CheckCIF to identify geometric outliers (e.g., sulfinate bond lengths) .

Q. How do structural modifications (e.g., fluorination) alter the stability of this compound derivatives?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen.
  • Accelerated Stability Testing : Expose derivatives to UV light, humidity, and varying pH to assess degradation pathways. Compare with USP stability guidelines for sulfonate/sulfinate analogs .

Data Analysis & Methodological Challenges

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against USP reference standards for sulfinated compounds .
  • Elemental Analysis : Confirm sulfur and sodium content (±0.3% deviation) .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, catalyst loading).
  • Multivariate Analysis : Use PCA to correlate yield fluctuations with reaction parameters .

Literature & Comparative Studies

Q. How does this compound compare to dibenzothiophene sulfinates in desulfurization applications?

  • Adsorption Studies : Compare sulfur-removal efficiency in model fuels using activated carbon. Dibenzo[b,d]furan sulfinates may exhibit lower π-complexation due to reduced electron density .
  • Kinetic Analysis : Measure pseudo-second-order rate constants for sulfinate decomposition in oxidative environments .

Q. What gaps exist in the literature regarding this compound’s biological activity?

  • Meta-Analysis : Systematic reviews of COX-1/2 inhibition data (e.g., binding affinity <i>K</i>d values) for dibenzofuran vs. dibenzothiophene derivatives .
  • Toxicity Profiling : Assess in vitro cytotoxicity (e.g., IC50 in HepG2 cells) to prioritize in vivo studies .

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